4'-Hydroxy Flurbiprofen-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

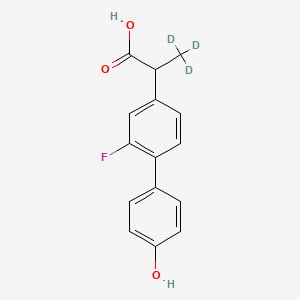

3,3,3-trideuterio-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSMMBJBNJDFRA-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is 4'-Hydroxy Flurbiprofen-d3 and its chemical structure

Technical Whitepaper: 4'-Hydroxy Flurbiprofen-d3 in Bioanalysis and Metabolic Profiling

Executive Summary

This compound is the stable isotope-labeled analog of 4'-hydroxy flurbiprofen, the primary pharmacologically inactive metabolite of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. In drug metabolism and pharmacokinetics (DMPK), this compound serves a critical role as an Internal Standard (IS) for the precise quantification of CYP2C9 activity.

Because flurbiprofen is metabolized almost exclusively by CYP2C9 to form 4'-hydroxy flurbiprofen, this metabolic pathway is the "gold standard" in vivo probe for phenotyping CYP2C9 enzymatic activity.[1] The deuterated analog (d3) is essential for normalizing matrix effects, extraction efficiency, and ionization variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.

Chemical Identity & Structural Analysis

The fidelity of bioanalytical data relies on the structural integrity of the internal standard. This compound incorporates three deuterium atoms, typically on the

Physicochemical Profile[1][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | This compound |

| IUPAC Name | 2-[2-Fluoro-4-(4-hydroxyphenyl)phenyl]-3,3,3-trideuteriopropanoic acid |

| CAS Number | 1189694-02-7 |

| Molecular Formula | C₁₅H₁₀D₃FO₃ |

| Molecular Weight | 263.28 g/mol |

| Isotopic Purity | ≥ 99% Deuterium enrichment |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile; sparingly soluble in water |

| pKa | ~4.2 (Carboxylic acid), ~9.5 (Phenolic hydroxyl) |

Structural Logic (The "Deuterium Effect")

The addition of three deuterium atoms increases the molecular weight by 3 Daltons compared to the unlabeled metabolite (MW 260.26). This mass shift is sufficient to avoid isotopic overlap (crosstalk) in mass spectrometry while maintaining nearly identical chromatographic retention times.

Critical Note: The d3-labeling on the methyl group is strategic. If the label were on the phenyl ring, it might be subject to metabolic shifting (NIH Shift) or loss during fragmentation. The methyl group remains intact during the primary MS/MS transition (decarboxylation).

Metabolic Context: The CYP2C9 Probe[1][4]

Flurbiprofen is a specific substrate for Cytochrome P450 2C9 (CYP2C9).[3][4][5] The hydroxylation at the 4'-position of the biphenyl ring is the rate-limiting step in its clearance. Therefore, the ratio of [4'-OH-Flurbiprofen] to [Flurbiprofen] in plasma or urine is a direct phenotypic index of CYP2C9 activity.

This is vital for identifying "Poor Metabolizers" (PM) who carry *2 or *3 alleles and are at higher risk of NSAID-related toxicity.

Metabolic Pathway Diagram

Caption: The CYP2C9-mediated hydroxylation of Flurbiprofen. The d3-variant (Yellow) is introduced post-incubation as a reference standard.

Analytical Methodology: LC-MS/MS Protocol

To quantify this metabolite accurately, a validated LC-MS/MS method is required. The following protocol utilizes Negative Electrospray Ionization (ESI-), which is highly sensitive for carboxylic acids like flurbiprofen.

A. Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) is possible, but Protein Precipitation (PPT) is faster and sufficient for high-sensitivity triple quadrupoles.

-

Aliquot: Transfer 50 µL of plasma/microsomal incubate to a 1.5 mL tube.

-

IS Spike: Add 10 µL of This compound working solution (e.g., 500 ng/mL in methanol).

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Vortex/Centrifuge: Vortex for 30s; Centrifuge at 13,000 x g for 10 min at 4°C.

-

Supernatant: Transfer 100 µL of supernatant to an autosampler vial. Dilute 1:1 with water to improve peak shape.

B. Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna Omega or Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5).

-

Mobile Phase B: Acetonitrile (100%).

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: Linear ramp to 90% B

-

3.0-4.0 min: Hold 90% B

-

4.1 min: Re-equilibrate 10% B.

-

C. Mass Spectrometry Parameters (MRM)

-

Source: ESI Negative Mode.

-

Mechanism: The primary fragmentation involves the loss of

(44 Da) from the carboxylic acid group.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4'-OH-Flurbiprofen | 259.1 [M-H]⁻ | 215.1 [M-CO₂-H]⁻ | -15 to -20 |

| 4'-OH-Flurbiprofen-d3 | 262.1 [M-H]⁻ | 218.1 [M-CO₂-H]⁻ | -15 to -20 |

| Flurbiprofen (Parent) | 243.1 [M-H]⁻ | 199.1 [M-CO₂-H]⁻ | -15 to -20 |

Technical Insight: The d3 label is on the methyl group. When the molecule loses

, the methyl group remains attached to the biphenyl core. Thus, the mass shift of +3 is conserved in the product ion (215 vs 218). This confirms the stability of the label for quantification.

Analytical Workflow Diagram

Caption: Step-by-step bioanalytical workflow for quantifying 4'-OH-Flurbiprofen using the d3 Internal Standard.

References

-

Tracy, T. S., et al. (1995). "Cytochrome P450 isoforms involved in metabolism of the enantiomers of flurbiprofen." British Journal of Clinical Pharmacology.

-

Lee, S. Y., et al. (2014). "Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

-

Cayman Chemical. (2023). "4'-hydroxy Flurbiprofen Product Information."

-

Toronto Research Chemicals. (2023).[6] "this compound Data Sheet."

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. 4’-Hydroxy Flurbiprofen-d3_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. CYP2C9 Genotype vs. Metabolic Phenotype for Individual Drug Dosing—A Correlation Analysis Using Flurbiprofen as Probe Drug | PLOS One [journals.plos.org]

- 4. CYP2C9 Genotype vs. Metabolic Phenotype for Individual Drug Dosing—A Correlation Analysis Using Flurbiprofen as Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. 4’-Hydroxy Flurbiprofen, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

Technical Whitepaper: 4'-Hydroxy Flurbiprofen-d3 as a Bioanalytical Standard

Executive Summary & Chemical Identity[1]

4'-Hydroxy Flurbiprofen-d3 is the stable isotope-labeled analog of 4'-hydroxy flurbiprofen, the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. In drug development and clinical pharmacology, this compound serves as the critical Internal Standard (IS) for the accurate quantification of CYP2C9 enzymatic activity.

Because flurbiprofen is the regulatory "gold standard" probe substrate for in vivo CYP2C9 phenotyping, the precise measurement of its metabolite (4'-hydroxy flurbiprofen) relative to the parent drug is essential for determining a patient's metabolizer status (Poor, Intermediate, or Extensive).

Chemical Specifications Table

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 1189694-02-7 (Primary commercial listing) |

| Unlabeled Parent CAS | 52807-12-2 |

| Molecular Formula | |

| Molecular Weight | 263.28 g/mol |

| Chemical Name | 2-(2-fluoro-4'-hydroxy-4-biphenylyl)propionic acid-d3 |

| Isotopic Purity | Typically ≥ 99% deuterated forms ( |

| Solubility | Soluble in Methanol, DMSO, and Acetonitrile; sparingly soluble in water.[1] |

| pKa | ~4.2 (Carboxylic acid moiety) |

Biological Context: The CYP2C9 Signaling Pathway

To understand the utility of this standard, one must visualize the metabolic pathway it quantifies. Flurbiprofen is hydroxylated almost exclusively by Cytochrome P450 2C9 (CYP2C9). Variations in the CYP2C9 gene (e.g., *2 and *3 alleles) significantly alter this pathway.[2]

Diagram 1: Flurbiprofen Metabolic Pathway & Pharmacokinetics

Figure 1 illustrates the biotransformation of Flurbiprofen, highlighting the specific step where the d3-standard is applied for quantitation.

Caption: The CYP2C9-mediated hydroxylation of Flurbiprofen. The d3-IS is introduced at the extraction stage to normalize variability in the quantitation zone.

Analytical Methodology: Self-Validating LC-MS/MS Protocol

The following protocol uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This method is self-validating because the deuterated standard (

Mass Spectrometry Parameters (Negative ESI)

Most NSAIDs, including Flurbiprofen metabolites, contain a carboxylic acid group, making Negative Electrospray Ionization (ESI-) the preferred mode.

-

Ion Source: ESI Negative Mode

-

Spray Voltage: -4500 V (Typical)

-

Source Temperature: 500°C

MRM Transitions (Multiple Reaction Monitoring):

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |

| 4'-OH-Flurbiprofen | 259.1 | 215.1 | -20 | Loss of |

| 4'-OH-Flurbiprofen-d3 | 262.1 | 218.1 | -20 | Loss of |

Critical QC Check: Ensure your

standard does not containof unlabeled ( ) material. "Cross-talk" from the IS into the analyte channel will artificially inflate calculated concentrations.

Sample Preparation Workflow (Diagram)

We recommend Protein Precipitation (PPT) for high-throughput screening, though Solid Phase Extraction (SPE) offers cleaner baselines for low-level detection.

Caption: Step-by-step sample preparation workflow. Spiking the d3-IS prior to extraction is crucial for correcting recovery losses.

Detailed Protocol Steps

-

Stock Preparation: Dissolve this compound in Methanol to create a 1 mg/mL master stock. Store at -20°C.

-

Working Solution: Dilute stock to 100 ng/mL in 50% Methanol/Water.

-

Spiking: Add 50 µL of Working Solution to 100 µL of plasma/urine.

-

Extraction: Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

-

Separation: Vortex for 60 seconds; Centrifuge at 10,000 x g for 10 mins.

-

Analysis: Inject 5 µL of supernatant onto a C18 column (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[3]

-

Data Interpretation: The Metabolic Ratio

In clinical phenotyping, the absolute concentration is less important than the Metabolic Ratio (MR) .

[3]-

Poor Metabolizers (PM): Low MR (High parent, Low metabolite). Indicates CYP2C9*2 or *3 alleles.[2][4]

-

Extensive Metabolizers (EM): High MR.

Why the d3-Standard Matters Here: If matrix effects (e.g., phospholipids in plasma) suppress the signal of the metabolite but not the parent drug, your MR calculation will be erroneous, potentially leading to misclassification of a patient's genotype. The d3-IS corrects for this suppression specifically for the metabolite channel.

Handling and Stability

-

Light Sensitivity: Flurbiprofen derivatives are photosensitive. Perform all extractions under low light or using amber glassware.

-

Hygroscopic Nature: The d3-standard is often supplied as a solid. Allow the vial to equilibrate to room temperature before opening to prevent condensation and hydrolysis.

-

Storage: Solid state is stable for >2 years at -20°C. Solution stability (in MeOH) is approximately 6 months at -80°C.[5]

References

-

Toronto Research Chemicals. this compound Product Page. Retrieved from

-

MedChemExpress. this compound Datasheet. Retrieved from

-

National Institutes of Health (NIH). CYP2C9 Genotype vs. Metabolic Phenotype for Individual Drug Dosing—A Correlation Analysis Using Flurbiprofen as Probe Drug. PMC4361595. Retrieved from

-

Cayman Chemical. 4'-hydroxy Flurbiprofen (Unlabeled) Technical Information. Retrieved from

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Differences in flurbiprofen pharmacokinetics between CYP2C9*1/*1, *1/*2, and *1/*3 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CYP2C9 Genotype vs. Metabolic Phenotype for Individual Drug Dosing—A Correlation Analysis Using Flurbiprofen as Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Technical Guide: Synthesis and Purification of 4'-Hydroxy Flurbiprofen-d3

The following is an in-depth technical guide on the synthesis, purification, and validation of 4'-Hydroxy Flurbiprofen-d3 , designed for researchers in drug metabolism and pharmacokinetics (DMPK).

Executive Summary

This compound (CAS: 1189694-02-7) is the stable isotope-labeled analog of the primary oxidative metabolite of Flurbiprofen. It serves as the critical Internal Standard (IS) for the quantitative analysis of Flurbiprofen and its metabolites in biological matrices using LC-MS/MS.

The accurate quantification of 4'-hydroxy flurbiprofen is essential for phenotyping CYP2C9 activity, as the hydroxylation at the 4'-position is the rate-limiting metabolic step governed by this enzyme. This guide details a high-fidelity synthetic route incorporating a deuterium label (

Chemical Identity & Structural Logic

| Property | Detail |

| Chemical Name | 3,3,3-trideuterio-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid |

| Molecular Formula | |

| Molecular Weight | 263.28 g/mol |

| Isotopic Label | |

| Core Scaffold | 2-Fluoro-biphenyl propionic acid |

| Metabolic Target | CYP2C9-mediated 4'-hydroxylation |

Why -Methyl-d3 Labeling?

Labeling the

-

Metabolic Stability: The

-methyl group is not the primary site of metabolism (which is the 4'-phenyl ring), reducing the risk of label loss during bioanalysis. -

Synthetic Accessibility: It allows for the late-stage introduction of the isotope via alkylation with Iodomethane-d3 (

), maximizing the yield of the expensive isotopic reagent.

Retrosynthetic Analysis

The synthesis is designed to assemble the biphenyl core first, followed by the construction of the propionic acid side chain. The final steps involve the introduction of the deuterium label and the deprotection of the hydroxyl group.

Strategic Disconnections:

-

C-C Bond Formation (Biphenyl Core): Suzuki-Miyaura coupling between a fluorinated phenyl halide and a protected hydroxyphenyl boronic acid.

-

Side Chain Construction: Transformation of an aryl bromide to an aryl acetic acid.

-

Isotope Incorporation:

-Alkylation of the aryl acetate ester using -

Deprotection: Simultaneous or stepwise cleavage of the ester and ether protecting groups.

Detailed Synthesis Protocol

Step 1: Assembly of the Biphenyl Core

Objective: Synthesize 4'-Methoxy-2-fluoro-4-bromobiphenyl.

-

Reagents: 4-Bromo-1-iodo-2-fluorobenzene (1.0 eq), 4-Methoxyphenylboronic acid (1.1 eq),

(0.05 eq), -

Solvent: Toluene/Ethanol/Water (4:1:1).

Protocol:

-

Charge a reaction vessel with the aryl iodide and boronic acid.

-

Degas the solvent mixture with argon for 15 minutes.

-

Add the catalyst (

) and base ( -

Heat to reflux (90°C) for 12 hours under inert atmosphere.

-

Workup: Cool, dilute with EtOAc, wash with brine. Dry over

and concentrate. -

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

-

Yield: Expect ~85% as a white solid.

Step 2: Synthesis of the Aryl Acetic Acid Intermediate

Objective: Convert the aryl bromide to 2-(2-Fluoro-4'-methoxybiphenyl-4-yl)acetic acid.

-

Method: Pd-catalyzed malonate coupling followed by decarboxylation (superior to Grignard for functional group tolerance).

-

Reagents: Diethyl malonate,

,

Protocol:

-

Couple the Step 1 product with diethyl malonate in dioxane at 100°C.

-

Hydrolyze the resulting malonate ester using NaOH (aq) at reflux to effect decarboxylation.

-

Acidify to pH 2 to precipitate the aryl acetic acid.

-

Recrystallize from Toluene/Heptane.

Step 3: Isotopic Labeling ( -Methylation)

Objective: Introduce the

-

Reagents: Methanol (for esterification),

, LDA (Lithium Diisopropylamide), Iodomethane-d3 (

Protocol:

-

Esterification: Reflux the aryl acetic acid in Methanol with catalytic

to form the methyl ester. Isolate the ester. -

Alkylation:

-

Dissolve the methyl ester in anhydrous THF and cool to -78°C .

-

Add LDA (1.1 eq) dropwise over 20 minutes. Stir for 30 minutes to generate the enolate.

-

Add Iodomethane-d3 (1.2 eq) dissolved in THF dropwise.

-

Allow the reaction to warm slowly to 0°C over 2 hours.

-

-

Quench: Add saturated

. Extract with ether. -

Note: This step creates the chiral center. The product will be a racemic mixture of the deuterated methyl ester.

Step 4: Global Deprotection

Objective: Remove the methyl ester and the phenolic methyl ether to yield this compound.

-

Reagents: Boron Tribromide (

) in

Protocol:

-

Dissolve the Step 3 intermediate in dry

at -78°C. -

Add

(1M in DCM, 4.0 eq) dropwise.-

Recommendation: Use LiOH/THF/Water first to hydrolyze the ester (room temp, 4h). Isolate the acid. Then treat with

(2 eq) at 0°C to deprotect the phenol. This prevents side reactions.

-

-

Quench: Carefully add ice water.

-

Extraction: Extract into EtOAc. The product is amphiphilic; pH adjustment to ~4.5 may maximize recovery.

Purification and Characterization

Purification Strategy

Since the final product serves as an analytical standard, purity >98% is required.

-

Semi-Preparative HPLC:

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 30% B to 80% B over 20 minutes.

-

-

Recrystallization: If HPLC is unavailable, recrystallize from Acetone/Hexane.

Validation Parameters

All batches must be validated against the following criteria:

| Test | Method | Acceptance Criteria |

| Chemical Purity | HPLC-UV (254 nm) | > 98.0% |

| Isotopic Enrichment | HRMS or | > 99.0% isotopic purity (d0 < 0.5%) |

| Structure Confirmation | Absence of | |

| Mass Analysis | LC-MS (ESI-) |

Metabolic Context & Application

Understanding the biological context ensures the standard is used correctly in assays.

-

Stock Solution: Dissolve in DMSO (up to 25 mg/mL). Store at -80°C.

-

Working Solution: Dilute in Methanol/Water (50:50) for spiking into plasma samples.[7]

-

Mass Spec Transition: Monitor the transition corresponding to the loss of the deuterated carboxyl moiety if performing decarboxylation studies, or standard MRM transitions.

-

Native: 259.1

195.0 (approx) -

d3-Standard: 262.1

198.0 (Mass shift retained in fragment).

-

References

-

Metabolism of Flurbiprofen: Tracy, T. S., et al. "Cytochrome P450 2C9-mediated metabolism of flurbiprofen." Drug Metabolism and Disposition, 1995.

-

Synthesis of Flurbiprofen Metabolites: Peretto, I., et al. "Synthesis and Biological Evaluation of Flurbiprofen Analogues." Journal of Medicinal Chemistry, 2005.

-

Deuteration Strategies: Atzrodt, J., et al. "The Renaissance of H/D Exchange." Angewandte Chemie International Edition, 2007.

-

Analytical Method: Hutzler, J. M., et al. "Fluorescence-based assay for the quantification of 4'-hydroxyflurbiprofen." Journal of Chromatography B, 2000.

-

Product Data: PubChem Compound Summary for this compound.

Sources

- 1. This compound | C15H13FO3 | CID 45039449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-hydroxy flurbiprofen suppliers USA [americanchemicalsuppliers.com]

- 3. 4'-Hydroxy Flurbiprofen-13C-d3 | Axios Research [axios-research.com]

- 4. caymanchem.com [caymanchem.com]

- 5. New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Whitepaper: The Mechanism and Application of 4'-Hydroxy Flurbiprofen-d3 as an Internal Standard in Quantitative Bioanalysis

Abstract

This technical guide provides an in-depth examination of 4'-Hydroxy Flurbiprofen-d3, a stable isotope-labeled (SIL) internal standard, and its mechanism of action in quantitative bioanalysis. We will explore the foundational principles of isotope dilution mass spectrometry (IDMS), the rationale behind using a deuterated analog for the major metabolite of Flurbiprofen, and the practical application of this internal standard in a regulated laboratory setting. This document is intended for researchers, analytical scientists, and drug development professionals who seek to achieve the highest levels of accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By elucidating the causality behind experimental choices and grounding protocols in regulatory standards, this guide serves as a definitive resource for robust bioanalytical method development and validation.

The Imperative for Precision in Bioanalysis: The Role of the Internal Standard

Quantitative bioanalysis, the measurement of drugs and their metabolites in biological matrices, is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. The integrity of this data underpins critical decisions in drug development.[1] However, the inherent complexity of biological matrices (e.g., plasma, urine, tissue) presents significant analytical challenges, including analyte loss during sample preparation and unpredictable matrix effects that can suppress or enhance the analyte signal during ionization in a mass spectrometer.[2]

To counteract this variability, an internal standard (IS) is employed. An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical process.[3] The ideal IS mimics the physicochemical behavior of the analyte throughout extraction, chromatography, and ionization.[4] While structurally similar analogs can be used, the undisputed gold standard for mass spectrometry is a stable isotope-labeled version of the analyte.[1][4][5] The use of a SIL-IS is strongly recommended by regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), for its ability to provide the most reliable data.[1][5][6]

Analyte and Standard: A Tale of Two Molecules

To understand the mechanism, we must first characterize the analyte and its corresponding internal standard.

-

The Analyte: 4'-Hydroxy Flurbiprofen Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID).[7][8] In humans, it is extensively metabolized, primarily through oxidation by the cytochrome P450 enzyme CYP2C9, to form its major active metabolite, 4'-Hydroxy Flurbiprofen.[7][9][10][11][12] Accurate quantification of this metabolite is crucial for understanding the complete pharmacokinetic profile of the parent drug.

-

The Internal Standard: this compound This is the deuterated form of the analyte, where three hydrogen atoms (a methyl group) have been replaced by their stable, heavier isotope, deuterium (²H).[13][14] This substitution results in a mass increase of approximately 3 Daltons.[13] Crucially, this subtle modification does not significantly alter the molecule's chemical properties, such as its polarity, pKa, or extraction efficiency.[2][4] Therefore, it behaves nearly identically to the endogenous analyte during the entire analytical workflow.[2][15]

Table 1: Comparative Physicochemical Properties

| Property | 4'-Hydroxy Flurbiprofen (Analyte) | This compound (Internal Standard) | Justification for Use |

| Molecular Formula | C₁₅H₁₃FO₃[10][16] | C₁₅H₁₀D₃FO₃[14][17] | Identical elemental composition ensures similar chemical reactivity and polarity. |

| Molecular Weight | ~260.26 g/mol [16][18] | ~263.28 g/mol [13][14] | The mass difference is sufficient for clear differentiation by the mass spectrometer but small enough to not significantly impact chromatography. |

| Chromatographic Behavior | Co-elutes with the internal standard. | Co-elutes with the analyte.[2][15] | Identical retention times ensure both compounds experience the same matrix effects at the point of elution and ionization. |

| Ionization Efficiency | Nearly identical to the internal standard. | Nearly identical to the analyte.[5] | Ensures that any ion suppression or enhancement affects both compounds proportionally. |

| Extraction Recovery | Nearly identical to the internal standard. | Nearly identical to the analyte.[4] | Guarantees that any analyte lost during sample processing is mirrored by a proportional loss of the IS. |

The Core Mechanism: Isotope Dilution Mass Spectrometry (IDMS)

The power of this compound lies in the principle of Isotope Dilution Mass Spectrometry (IDMS).[4][19] This technique is recognized as a primary (definitive) method for its high accuracy and precision.[20][21] The mechanism is a self-validating system built on a simple ratio.

-

Spiking: A precise and known amount of this compound is added to a sample containing an unknown amount of 4'-Hydroxy Flurbiprofen.[19][22]

-

Equilibration & Processing: The sample is homogenized, allowing the IS to fully mix with the sample matrix. During every subsequent step—protein precipitation, liquid-liquid or solid-phase extraction, evaporation, and reconstitution—both the analyte and the IS are treated identically. Any physical loss during these steps affects both molecules to the same degree.[4][20]

-

Detection: The sample is injected into the LC-MS/MS system. The two compounds co-elute from the chromatography column and enter the mass spectrometer's ion source.[2] Here, matrix components can interfere with the ionization process. However, because the analyte and IS are chemically identical, this interference (ion suppression or enhancement) impacts both molecules proportionally.[15]

-

Quantification: The mass spectrometer differentiates the two compounds by their mass-to-charge ratio (m/z) and measures the signal response (peak area) for each.[4] The absolute signal of the analyte may vary significantly between injections due to the factors mentioned above. However, the ratio of the analyte's peak area to the internal standard's peak area (AreaAnalyte / AreaIS) remains constant and directly proportional to the analyte's concentration.[4] This ratio is the key to accurate quantification, as it inherently normalizes for all sources of analytical variability.

Caption: The Principle of Isotope Dilution using this compound.

A Practical Bioanalytical Workflow

The following protocol outlines a typical workflow for the quantification of 4'-Hydroxy Flurbiprofen in human plasma, demonstrating the practical integration of its deuterated internal standard.

Experimental Protocol: Quantification in Human Plasma

-

Stock Solution Preparation:

-

Prepare primary stock solutions of 4'-Hydroxy Flurbiprofen (analyte) and this compound (IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Store at -20°C or as recommended.[18] The IS does not require a Certificate of Analysis if its suitability for use is demonstrated.[3][23]

-

-

Working Solution Preparation:

-

Prepare a series of working solutions for the analyte by serially diluting the stock solution to create calibration standards and quality control (QC) samples.

-

Prepare a single working solution for the IS at a concentration that will yield a robust signal in the mass spectrometer.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of study samples, calibration standards, and QCs into a 96-well plate.

-

Add 10 µL of the IS working solution to every well (except for double-blank samples).

-

Vortex briefly to mix. This step is critical; the IS must be added before any purification step to account for extraction variability.

-

Add 300 µL of ice-cold acetonitrile to each well to precipitate plasma proteins.

-

Vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.

-

Chromatography: Use a reverse-phase C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and methanol) to achieve chromatographic separation.[24]

-

Mass Spectrometry: Operate the mass spectrometer in electrospray negative ion (ESI-) mode using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[24] Monitor the specific precursor-to-product ion transitions for both the analyte and the IS.

-

Caption: A typical bioanalytical workflow for plasma sample analysis.

Data Interpretation and Quantitative Analysis

The mass spectrometer monitors specific mass transitions to ensure selectivity. The parent (precursor) ion is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific fragment (product) ion is monitored in the third quadrupole (Q3).

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q2) [m/z] | Rationale |

| 4'-OH Flurbiprofen | 259.1 | 215.1 | Corresponds to [M-H]⁻ and subsequent loss of the carboxyl group (-COOH, 44 Da). |

| 4'-OH Flurbiprofen-d3 | 262.1 | 215.1 | Corresponds to [M-H]⁻ and loss of the carboxyl group. The deuterium is on the methyl group, which is not part of the common fragment. |

Note: Actual fragmentation patterns should be optimized experimentally. The loss of the carboxyl group is a common fragmentation pathway for carboxylic acids in negative ion mode.[25]

A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the known concentration of the calibration standards. A linear regression model, often with 1/x² weighting, is applied. The concentration of the analyte in unknown samples is then calculated by interpolating their measured peak area ratios onto this curve.

Ensuring Trustworthiness: The Role in Method Validation

The use of this compound is not merely a choice of convenience; it is fundamental to meeting the stringent validation requirements set by regulatory agencies like the FDA (ICH M10).[1][3]

-

Accuracy & Precision: By perfectly compensating for variability, the IS ensures that the measured concentrations are consistently close to the true value (accuracy) and highly reproducible (precision).[26] Regulatory guidance typically requires precision (%CV) to be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ) and accuracy (%RE) to be within ±15% (±20% at LLOQ).[6]

-

Matrix Effect: The IS co-elutes with the analyte, meaning it experiences the identical ion suppression or enhancement. By using the ratio, the matrix effect is effectively normalized, ensuring consistent quantification across different lots of biological matrix.[2]

-

Recovery: The IS provides a direct way to assess and correct for analyte loss during sample processing. While recovery does not need to be 100%, it must be consistent and reproducible, a characteristic ensured by the identical chemical nature of the SIL-IS.[1]

-

Stability: The stability of the analyte in the biological matrix can be confidently assessed because any degradation of the analyte during sample storage or processing would not be mirrored by the stable IS, leading to a change in the analyte/IS ratio.

Caption: How the properties of a SIL-IS enable key validation endpoints.

Conclusion

The mechanism of action of this compound as an internal standard is rooted in the fundamental principles of isotope dilution mass spectrometry. Its near-identical physicochemical properties to the analyte make it the perfect mimic, allowing it to track and normalize for variability during every stage of the bioanalytical process. This intrinsic correction factor is not an approximation; it is a highly precise and reliable method that ensures the final reported concentration is a true and accurate representation of the analyte's level in the original sample. For researchers and drug developers, leveraging a high-purity, stable isotope-labeled internal standard like this compound is an indispensable strategy for generating robust, defensible, and regulatory-compliant bioanalytical data.

References

- World Journal of Pharmaceutical and Medical Research. (n.d.). CLINICAL PHARMACOLOGY OF FLURBIPROFEN.

- Armin, A., et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- BenchChem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.

- BenchChem. (n.d.). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods.

- BenchChem. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Fiveable. (2025, August 15). Principles of mass spectrometry | Isotope Geochemistry Class Notes.

- PharmGKB. (n.d.). Flurbiprofen Pathway, Pharmacokinetics.

- Cayman Chemical. (n.d.). 4'-hydroxy Flurbiprofen (CAS Number: 52807-12-2).

- MedchemExpress. (n.d.). 4'-Hydroxy flurbiprofen.

- U.S. Department of Energy Office of Scientific and Technical Information. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- Journal of the South African Institute of Mining and Metallurgy. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).

- Wikipedia. (n.d.). Isotope dilution.

- Tracy, T. S., et al. (1995). Role of cytochrome P450 2C9 and an allelic variant in the 4'-hydroxylation of (R)- and (S)-flurbiprofen. Biochemical Pharmacology, 50(8), 1305-1309.

- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.

- Journal of Pharmaceutical Analysis. (2011). Bioanalytical method validation: An updated review.

- National Center for Biotechnology Information. (n.d.). 4'-hydroxyflurbiprofen, (R)-. PubChem Compound Database.

- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.

- Pharmaffiliates. (n.d.). CAS No : 1189694-02-7| Chemical Name : this compound.

- Kim, Y. H., et al. (2014). Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application. Journal of Pharmaceutical and Biomedical Analysis, 100, 137-142.

- Tracy, T. S., et al. (1996). Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9. Biochemical Pharmacology, 52(8), 1305-1309.

- Al-Ostoot, F. H., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 405.

- Santa Cruz Biotechnology. (n.d.). 4′-Hydroxy Flurbiprofen-d3.

- University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. fda.gov [fda.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. ClinPGx [clinpgx.org]

- 8. mdpi.com [mdpi.com]

- 9. wjpmr.com [wjpmr.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Role of cytochrome P450 2C9 and an allelic variant in the 4'-hydroxylation of (R)- and (S)-flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C15H13FO3 | CID 45039449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. texilajournal.com [texilajournal.com]

- 16. 4'-hydroxyflurbiprofen, (R)- | C15H13FO3 | CID 40579112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4′-Hydroxy Flurbiprofen-d3 | CAS 1189694-02-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. osti.gov [osti.gov]

- 20. fiveable.me [fiveable.me]

- 21. repository.up.ac.za [repository.up.ac.za]

- 22. Isotope dilution - Wikipedia [en.wikipedia.org]

- 23. fda.gov [fda.gov]

- 24. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 26. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4'-Hydroxy Flurbiprofen-d3 in Modern Drug Metabolism Studies: From Mechanistic Insight to Regulatory Compliance

An In-depth Technical Guide

Abstract

The quantification of drug metabolites is a cornerstone of pharmacokinetic and drug metabolism studies, providing critical data for assessing safety, efficacy, and potential drug-drug interactions. Flurbiprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), serves as a classic probe for Cytochrome P450 2C9 (CYP2C9) activity, a key enzyme in the metabolism of numerous pharmaceuticals. The precision of these studies hinges on the bioanalytical method's robustness, where the choice of an internal standard is paramount. This guide provides a comprehensive technical overview of the role and application of 4'-Hydroxy Flurbiprofen-d3, the stable isotope-labeled internal standard for Flurbiprofen's major metabolite. We will explore the metabolic rationale, the principles of stable isotope dilution mass spectrometry, a detailed and validated experimental protocol for quantification in human plasma, and the application of this methodology in pharmacogenomic and drug-drug interaction studies.

The Metabolic Landscape of Flurbiprofen: The Centrality of CYP2C9

Flurbiprofen is a propionic acid derivative primarily metabolized in the liver before excretion.[1] The principal pathway of its Phase I metabolism is oxidation, specifically hydroxylation at the 4' position of the biphenyl ring, to form 4'-Hydroxy Flurbiprofen.[1][2][3] This reaction is almost exclusively catalyzed by the polymorphic enzyme Cytochrome P450 2C9 (CYP2C9).[2][3][4][5] Subsequent Phase II metabolism involves the glucuronidation of both the parent drug and its 4'-hydroxy metabolite, facilitated primarily by the enzyme UGT2B7, to form acyl glucuronides that are then excreted.[1][6][7]

The exclusive reliance on CYP2C9 for this hydroxylation makes Flurbiprofen an ideal in vivo and in vitro probe for assessing the enzyme's activity.[3] Genetic polymorphisms in the CYP2C9 gene can lead to significant inter-individual variability in metabolic capacity, categorizing individuals as poor, intermediate, or extensive metabolizers.[4][6][8] Poor metabolizers exhibit reduced clearance and higher plasma concentrations of Flurbiprofen, which can increase the risk of adverse events.[6][7] Consequently, regulatory bodies like the FDA recommend dose reductions for known CYP2C9 poor metabolizers.[6][7]

Accurately quantifying the formation of 4'-Hydroxy Flurbiprofen is therefore essential for:

-

Pharmacokinetic (PK) profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Flurbiprofen.[9][10]

-

Pharmacogenomic studies: Phenotyping individuals based on their CYP2C9 metabolic activity.[8]

-

Drug-Drug Interaction (DDI) studies: Evaluating the potential of new chemical entities to inhibit or induce CYP2C9 activity.

Sources

- 1. wjpmr.com [wjpmr.com]

- 2. ClinPGx [clinpgx.org]

- 3. Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Role of cytochrome P450 2C9 and an allelic variant in the 4'-hydroxylation of (R)- and (S)-flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flurbiprofen Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Differences in flurbiprofen pharmacokinetics between CYP2C9*1/*1, *1/*2, and *1/*3 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

Flurbiprofen metabolism to 4'-hydroxyflurbiprofen by CYP2C9

An In-Depth Technical Guide to the Metabolism of Flurbiprofen to 4'-Hydroxyflurbiprofen by Cytochrome P450 2C9

Abstract

This technical guide provides a comprehensive examination of the metabolic conversion of flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID), to its primary metabolite, 4'-hydroxyflurbiprofen. This process is almost exclusively catalyzed by the polymorphic enzyme Cytochrome P450 2C9 (CYP2C9). We will explore the underlying biochemical mechanisms, the profound impact of genetic polymorphisms on enzyme kinetics and patient outcomes, and detailed methodologies for the in-vitro and in-vivo characterization of this critical metabolic pathway. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacology, drug metabolism, and personalized medicine.

Introduction: The Significance of Flurbiprofen and CYP2C9

Flurbiprofen is a propionic acid derivative widely used for managing pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1][2] Like other NSAIDs, it functions by inhibiting cyclooxygenase (COX) enzymes.[3] The clinical pharmacokinetics of flurbiprofen are marked by high inter-subject variability, a phenomenon primarily attributed to its metabolism.[4]

The elimination of flurbiprofen is predominantly a metabolic process occurring in the liver. The key reaction is the hydroxylation of the flurbiprofen molecule at the 4' position, producing 4'-hydroxyflurbiprofen.[2][4] This metabolite exhibits significantly reduced anti-inflammatory activity.[5] Extensive research, including studies with specific chemical inhibitors and cDNA-expressed enzymes, has unequivocally identified Cytochrome P450 2C9 (CYP2C9) as the principal enzyme responsible for this transformation.[3] In fact, the 4'-hydroxylation of flurbiprofen is so specific to CYP2C9 that the drug is now widely used as an in vitro and in vivo probe to assess CYP2C9 activity.[6][7]

CYP2C9 is a member of the cytochrome P450 superfamily and is one of the most important drug-metabolizing enzymes in the human liver, responsible for the metabolism of approximately 15% of clinically used drugs.[7][8] Crucially, the CYP2C9 gene is highly polymorphic, with numerous described single nucleotide polymorphisms (SNPs) that can lead to altered enzyme activity.[4][9] This genetic variability is the primary driver of the observed differences in flurbiprofen clearance among individuals, which has significant implications for drug efficacy and safety.

The Biochemical Pathway: Flurbiprofen 4'-Hydroxylation

The conversion of flurbiprofen to 4'-hydroxyflurbiprofen is a Phase I oxidative reaction. The CYP2C9 enzyme, located primarily in the endoplasmic reticulum of hepatocytes, utilizes molecular oxygen and electrons from NADPH-cytochrome P450 reductase to introduce a hydroxyl group onto the phenyl ring of flurbiprofen.

This metabolic step is the rate-limiting factor in flurbiprofen's clearance. Following hydroxylation, both the parent drug and its 4'-hydroxy metabolite can undergo Phase II conjugation reactions, primarily glucuronidation mediated by UGT2B7, to form more water-soluble compounds that are readily excreted.[4][5]

The Impact of CYP2C9 Genetic Polymorphisms

The CYP2C9 gene exhibits over 60 known allelic variants.[9] While many are rare, two specific variants, CYP2C92 and CYP2C93, are relatively common and result in clinically significant reductions in enzyme activity.[4] These genetic differences allow for the classification of individuals into distinct metabolic phenotypes.

Genotypes and Corresponding Phenotypes

-

Extensive Metabolizers (EMs): Individuals homozygous for the wild-type allele (CYP2C91/1) have normal enzyme function.

-

Intermediate Metabolizers (IMs): Heterozygous individuals (CYP2C91/2, CYP2C91/3) or those homozygous for the 2 allele (CYP2C92/*2) exhibit reduced metabolic capacity.[4]

-

Poor Metabolizers (PMs): Individuals carrying two reduced-function alleles (CYP2C92/3, CYP2C93/3) have significantly impaired flurbiprofen metabolism.[4]

The CYP2C93 allele generally confers a more pronounced reduction in metabolic activity than the CYP2C92 allele.[7][10]

Pharmacokinetic Consequences

The functional consequence of reduced CYP2C9 activity is a decrease in the systemic clearance of flurbiprofen. Studies have consistently shown that individuals with IM and PM phenotypes have a significantly higher area under the plasma concentration-time curve (AUC) and a lower oral clearance compared to EMs.[10][11]

| CYP2C9 Genotype | Metabolizer Phenotype | Effect on Flurbiprofen Oral Clearance | Effect on Flurbiprofen AUC | Reference |

| 1/1 | Extensive (EM) | Normal | Normal | [10] |

| 1/2 | Intermediate (IM) | No significant difference from EM | No significant difference from EM | [10] |

| 1/3 | Intermediate (IM) | Significantly lower than EM | Significantly higher than EM | [10][11] |

| 3/3 | Poor (PM) | Markedly reduced | Markedly increased | [1][4] |

This table summarizes findings from studies comparing different genotypes. The effect of the *2 allele is generally less pronounced than the *3 allele.

Experimental Methodologies for Characterizing Flurbiprofen Metabolism

A robust understanding of a drug's metabolic profile requires validated experimental systems. Here we detail the core protocols for investigating flurbiprofen's metabolism in vitro.

Workflow for In Vitro Metabolism Studies

Sources

- 1. Flurbiprofen Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. wjpmr.com [wjpmr.com]

- 3. ClinPGx [clinpgx.org]

- 4. mdpi.com [mdpi.com]

- 5. ClinPGx [clinpgx.org]

- 6. Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP2C9 Genotype vs. Metabolic Phenotype for Individual Drug Dosing—A Correlation Analysis Using Flurbiprofen as Probe Drug | PLOS One [journals.plos.org]

- 8. tandfonline.com [tandfonline.com]

- 9. uspharmacist.com [uspharmacist.com]

- 10. Differences in flurbiprofen pharmacokinetics between CYP2C9*1/*1, *1/*2, and *1/*3 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of CYP2C9*1/*3 genotype on the pharmacokinetics of flurbiprofen in Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 4'-Hydroxy Flurbiprofen-d3 as an Internal Standard in Pharmacokinetic Studies

Executive Summary

This guide details the protocol for utilizing 4'-Hydroxy Flurbiprofen-d3 as a stable isotope-labeled (SIL) internal standard (IS) for the quantification of 4'-hydroxy flurbiprofen in human plasma.

While Flurbiprofen is a widely used NSAID, its pharmacokinetic (PK) profile is heavily dependent on CYP2C9 metabolism.[1] Accurate quantification of its primary metabolite, 4'-hydroxy flurbiprofen, is critical for phenotyping CYP2C9 activity and conducting bioequivalence studies. This protocol utilizes LC-MS/MS with negative electrospray ionization (ESI-), employing the d3-labeled metabolite to correct for matrix effects, extraction efficiency, and ionization suppression—factors that non-deuterated analogs (like probenecid) cannot fully address.

Scientific Background & Rationale

The Metabolic Context

Flurbiprofen is primarily metabolized in the liver. The hydroxylation at the 4' position is the rate-limiting step, catalyzed almost exclusively by the polymorphic enzyme CYP2C9.[2]

-

Enzyme: CYP2C9 (Subject to genetic polymorphism *1, *2, *3)[3]

Because the metabolite/parent ratio is often used as an in vivo probe for CYP2C9 activity, the bioanalytical method must distinguish the metabolite from the parent with absolute specificity.

Why this compound?

In LC-MS/MS, "ion suppression" from plasma phospholipids can severely affect signal intensity. A structural analog (e.g., flurbiprofen-d3 or a different chemical) may not co-elute exactly with 4'-hydroxy flurbiprofen, meaning the IS and the analyte experience different matrix effects at different retention times.

This compound is the "gold standard" because:

-

Co-elution: It elutes at virtually the same retention time as the analyte.

-

Normalization: It experiences the exact same ionization suppression/enhancement.

-

Mass Shift: The +3 Da shift (Deuterium) allows mass spectral resolution without "cross-talk" (interference) between the analyte and IS channels.

Visualizations

Metabolic Pathway & Bioanalysis Logic

The following diagram illustrates the biological conversion and the analytical strategy.

Figure 1: CYP2C9-mediated metabolism of Flurbiprofen and the integration of the d3-IS into the analytical workflow.

Chemical & Physical Properties

| Property | Target Analyte | Internal Standard (IS) |

| Name | 4'-Hydroxy Flurbiprofen | This compound |

| Molecular Formula | C15H13FO3 | C15H10D3FO3 |

| Monoisotopic Mass | 260.09 g/mol | 263.11 g/mol |

| Precursor Ion (M-H)⁻ | 259.1 | 262.1 |

| Product Ion (Quant) | 215.1 | 218.1 |

| Solubility | Methanol, Acetonitrile, Ethanol | Methanol, Acetonitrile, DMSO |

| Storage (Solid) | -20°C (Desiccated) | -20°C (Desiccated) |

Experimental Protocols

Protocol A: Standard Preparation

Note: Deuterated standards are expensive. Minimize waste by preparing small aliquots.

-

Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of Methanol. Vortex for 1 minute.

-

Storage: Aliquot into amber glass vials (100 µL each) and store at -80°C. Stable for 6 months.

-

Working Internal Standard (WIS):

-

Dilute the Stock Solution with 50% Methanol/Water to a concentration of 500 ng/mL .

-

Critical: Prepare fresh WIS daily or verify stability over 24 hours.

-

Protocol B: Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation for this assay to remove phospholipids that cause ion suppression.

Materials:

-

Methyl tert-butyl ether (MTBE)

-

Ammonium Formate buffer (10 mM, pH 3.5)[6]

Steps:

-

Aliquot: Transfer 100 µL of plasma (patient sample or QC) into a 2 mL polypropylene tube.

-

IS Spiking: Add 10 µL of WIS (500 ng/mL 4'-OH-Flurbiprofen-d3). Vortex gently (5 sec).

-

Why: Adding IS before extraction corrects for any volume loss or extraction inefficiency during the next steps.

-

-

Acidification: Add 100 µL of 10 mM Ammonium Formate (pH 3.5). Vortex.

-

Why: Acidic pH suppresses ionization of the carboxylic acid group, making the molecule neutral and more soluble in the organic layer (MTBE).

-

-

Extraction: Add 1 mL of MTBE . Cap and vortex vigorously for 5 minutes (or use a shaker).

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 800 µL of the supernatant (organic layer) into a clean glass tube.

-

Dry Down: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Dissolve the residue in 100 µL of Mobile Phase (50:50 Buffer/MeOH). Vortex 1 min. Transfer to LC vial.

Protocol C: LC-MS/MS Conditions

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna C18 or Waters BEH C18), 2.1 x 50 mm, 1.7 µm or 5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to ~4.5 with acetic acid).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0.0 - 0.5 min: 20% B

-

0.5 - 3.0 min: Ramp to 90% B

-

3.0 - 4.0 min: Hold 90% B

-

4.0 - 4.1 min: Return to 20% B

-

4.1 - 6.0 min: Re-equilibrate.

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI), Negative Mode .[6][7]

-

Note: Carboxylic acids (like Flurbiprofen) ionize far better in negative mode [M-H]⁻.

-

-

Source Temperature: 450°C.

-

MRM Transitions:

| Analyte | Precursor (Q1) | Product (Q3) | Dwell Time | Collision Energy (CE) |

| 4'-OH Flurbiprofen | 259.1 | 215.1 | 50 ms | -20 eV |

| 4'-OH Flurbiprofen-d3 | 262.1 | 218.1 | 50 ms | -20 eV |

| Flurbiprofen (Parent) | 243.1 | 199.1 | 50 ms | -18 eV |

Validation Criteria (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018).[8][9]

-

Selectivity: Analyze 6 blank plasma lots. Ensure interference at the retention time of 4'-OH-Flurbiprofen-d3 is < 5% of the IS response.

-

Linearity: Calibration curve (e.g., 10 ng/mL to 5000 ng/mL). Correlation coefficient (

) must be > 0.99. -

Accuracy & Precision:

-

Intra-run and Inter-run CV% must be

(20% for LLOQ). -

Accuracy must be within

of nominal (20% for LLOQ).

-

-

IS Interference Check (Cross-talk):

-

Inject a high concentration of non-deuterated analyte (ULOQ) without IS. Monitor the IS channel (262->218).

-

Result: Signal should be negligible. If a peak appears, the d0-analyte is contributing to the d3-channel (isotopic overlap), requiring adjustment of mass resolution or choice of a d5-IS if available (though d3 is usually sufficient for Flurbiprofen).

-

Troubleshooting & Optimization

Deuterium Exchange

Issue: Loss of signal in the IS channel over time. Cause: Deuterium on exchangeable sites (like -OH or -COOH) can swap with Hydrogen in protic solvents (water/methanol). Solution: this compound typically has deuterium on the phenyl ring, which is non-exchangeable. However, always verify the Certificate of Analysis (CoA) to ensure the label is not on the hydroxyl group.

Sensitivity Issues

Issue: Low signal in Negative Mode. Solution: Ensure the Mobile Phase pH is roughly 4.0–4.5. If the pH is too low (< 3), the carboxylic acid is fully protonated and won't ionize well in the source. If too high (> 6), it may elute too quickly on a C18 column. Ammonium Acetate is the preferred buffer over Formic Acid for negative mode sensitivity.

References

-

US Food and Drug Administration (FDA). (2018).[8][10][11] Bioanalytical Method Validation Guidance for Industry. [Link][8][10]

-

Lee, H. I., et al. (2014).[6][12] "Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application." Journal of Chromatography B, 971, 38-43. [Link]

-

Tracy, T. S., et al. (1995). "Cytochrome P4502C9 kinetics of flurbiprofen 4'-hydroxylation in humans." Clinical Pharmacology & Therapeutics. [Link]

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. [Link]

Sources

- 1. Flurbiprofen Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. BioKB - CoOccurrence - Flurbiprofen - CYP2C9 [biokb.lcsb.uni.lu]

- 3. Differences in flurbiprofen pharmacokinetics between CYP2C9*1/*1, *1/*2, and *1/*3 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjpmr.com [wjpmr.com]

- 5. Effect of CYP2C9 genetic polymorphism on the metabolism of flurbiprofen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. fda.gov [fda.gov]

- 11. labs.iqvia.com [labs.iqvia.com]

- 12. semanticscholar.org [semanticscholar.org]

Application Note: High-Fidelity CYP2C9 Phenotyping Using 4'-Hydroxy Flurbiprofen-d3 and Isotope Dilution Mass Spectrometry

Abstract

This document provides a comprehensive guide for the use of 4'-Hydroxy Flurbiprofen-d3 in cytochrome P450 2C9 (CYP2C9) phenotyping assays. We delve into the mechanistic rationale for probe and internal standard selection, offering detailed, field-proven protocols for both in vitro and in vivo applications. This guide is intended for researchers, scientists, and drug development professionals seeking to accurately characterize CYP2C9 activity, a critical factor in drug metabolism and personalized medicine. The protocols are designed to be self-validating, incorporating best practices for analytical chemistry and regulatory compliance.

The Central Role of CYP2C9 in Drug Metabolism and the Imperative for Accurate Phenotyping

The cytochrome P450 2C9 (CYP2C9) enzyme is a cornerstone of human drug metabolism, accounting for approximately 20% of the total hepatic CYP450 content.[1][2] It is responsible for the oxidative metabolism of roughly 15% of all clinically used drugs, including those with narrow therapeutic indices such as (S)-warfarin, phenytoin, and numerous nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3][4]

The gene encoding CYP2C9 is highly polymorphic, with over 30 identified variant alleles.[2] Key variants, such as CYP2C92 and CYP2C93, result in decreased enzymatic activity, leading to significant inter-individual and inter-ethnic variability in drug clearance.[1][2][3] This variability can have profound clinical consequences, ranging from therapeutic failure to severe adverse drug reactions. Consequently, accurately determining an individual's or a population's CYP2C9 metabolic capacity—a process known as phenotyping—is a critical task in both preclinical drug development and clinical practice.[5][6]

Flurbiprofen has emerged as a preferred probe drug for assessing CYP2C9 activity.[7][8] Its metabolism is predominantly and specifically mediated by CYP2C9, which hydroxylates it to form 4'-hydroxyflurbiprofen.[5][7][9] The rate of this conversion serves as a direct and reliable proxy for CYP2C9 function.[7]

Mechanistic Rationale: The Superiority of a Deuterated Metabolite Internal Standard

For quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is indispensable for correcting analytical variability.[10][11] The "gold standard" is a stable isotope-labeled (SIL) version of the analyte.[10][12] In this assay, we quantify the formation of 4'-hydroxyflurbiprofen. Therefore, the ideal internal standard is not deuterated flurbiprofen, but This compound .

Here's the causality behind this critical choice:

-

Compensating for Matrix Effects at the Point of Measurement: Matrix effects—the suppression or enhancement of ionization by co-eluting components from the biological matrix—are a primary source of analytical inaccuracy.[10][13] A deuterated internal standard of the metabolite (this compound) will have virtually identical chromatographic retention time and ionization behavior to the endogenously formed 4'-hydroxyflurbiprofen.[10][13][14] This ensures that any matrix effect experienced by the analyte is mirrored by the internal standard, allowing for precise and accurate correction.[10]

-

Mirroring Analyte Behavior During Sample Preparation: The physicochemical properties of this compound are nearly identical to the unlabeled metabolite. This means it will behave similarly during all stages of sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.[10] Any analyte loss during these steps will be matched by a proportional loss of the internal standard, preserving the critical analyte-to-internal standard ratio.[10][11]

-

Avoiding Chromatographic Shifts: While deuterium substitution can sometimes lead to slight shifts in retention time compared to the non-deuterated parent drug, using the deuterated version of the metabolite ensures it co-elutes perfectly with the target analyte being measured.[11][14]

The use of this compound transforms the assay into a robust isotope dilution mass spectrometry (IDMS) system, which is the foundational principle for achieving the highest level of analytical accuracy and precision.[10]

Visualizing the Core Concepts

To clarify the relationships discussed, the following diagrams illustrate the metabolic pathway and a generalized experimental workflow.

Caption: CYP2C9-mediated metabolism of Flurbiprofen.

Caption: General workflow for CYP2C9 phenotyping assay.

Protocol: In Vitro CYP2C9 Phenotyping with Human Liver Microsomes (HLM)

This protocol is designed to determine the kinetic parameters (Km and Vmax) of flurbiprofen hydroxylation in a pool of human liver microsomes.

Rationale for Experimental Choices

-

HLM Concentration: A protein concentration of 0.1 to 0.2 mg/mL is chosen to ensure linearity of the reaction with respect to both time and protein concentration, while conserving this valuable resource.

-

Flurbiprofen Concentrations: The concentration range should bracket the expected Michaelis constant (Km). For CYP2C9 and flurbiprofen, the Km can vary depending on the enzyme source but is typically in the low micromolar range. A range from 0.5 µM to 100 µM is comprehensive.

-

Incubation Time: A 10-15 minute incubation is typically short enough to remain in the linear range of product formation, ensuring initial velocity kinetics are measured.

-

NADPH: As the essential cofactor for CYP450 enzymes, it is added to initiate the reaction.

-

Quenching: Cold acetonitrile is used to stop the reaction by precipitating proteins and denaturing the enzyme. It also serves as the first step in sample extraction.

Materials and Reagents

-

Pooled Human Liver Microsomes (HLM)

-

Flurbiprofen

-

This compound (Internal Standard)

-

4'-Hydroxyflurbiprofen (Analyte Standard)

-

NADPH regenerating system (or NADPH)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

96-well plates and sealing mats

Step-by-Step Protocol

-

Prepare Stock Solutions:

-

Flurbiprofen: 10 mM in Methanol.

-

4'-Hydroxyflurbiprofen: 1 mM in Methanol.

-

This compound (IS): 1 mM in Methanol.

-

-

Prepare Working Solutions:

-

Create a serial dilution of Flurbiprofen in buffer to achieve final assay concentrations (e.g., 0.5, 1, 2.5, 5, 10, 25, 50, 100 µM).

-

Prepare the Internal Standard Quenching Solution: Dilute the this compound stock into cold acetonitrile to a final concentration of 50 nM.

-

-

Incubation Procedure:

-

On a 96-well plate, add 5 µL of the appropriate Flurbiprofen working solution to each well.

-

Add 85 µL of a pre-warmed (37°C) master mix containing HLM (to achieve a final concentration of 0.2 mg/mL) and buffer.

-

Pre-incubate the plate at 37°C for 5 minutes with shaking.

-

Initiate the reaction by adding 10 µL of pre-warmed NADPH regenerating system (final volume = 100 µL).

-

Incubate at 37°C for 10 minutes with shaking.

-

-

Reaction Quenching and Sample Processing:

-

Stop the reaction by adding 200 µL of the cold Internal Standard Quenching Solution to each well.

-

Seal the plate and vortex for 2 minutes.

-

Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

| Parameter | Setting | Rationale |

| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm | Provides good reversed-phase retention for the analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ion mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 20% to 95% B over 3 minutes | A typical gradient for eluting small molecules of this polarity. |

| Flow Rate | 0.4 mL/min | Standard for analytical scale columns. |

| Injection Volume | 5 µL | Balances sensitivity with potential column overload. |

| Ionization Mode | ESI Negative | Flurbiprofen and its metabolite have acidic protons that are readily lost.[15] |

| MRM Transitions | See Table 1 | Specific precursor-to-product ion transitions provide high selectivity. |

Table 1: Example Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4'-Hydroxyflurbiprofen | 259.1 | 215.1 | -15 |

| This compound | 262.1 | 218.1 | -15 |

| Flurbiprofen | 243.1 | 199.1 | -12 |

Note: These values are illustrative. Actual m/z values and collision energies must be optimized on the specific mass spectrometer being used.[6][16]

Protocol: In Vivo CYP2C9 Phenotyping in a Clinical Setting

This protocol outlines a non-invasive method to determine an individual's CYP2C9 phenotype by measuring the urinary metabolic ratio (MR) of 4'-hydroxyflurbiprofen to flurbiprofen.

Rationale for Experimental Choices

-

Low Dose of Flurbiprofen: A low, sub-therapeutic oral dose (e.g., 8.75 mg) is sufficient to generate measurable levels of the parent drug and metabolite without exerting significant pharmacological effects.[5]

-

Urine Collection Window: Collecting urine 2 hours post-dose provides a robust and convenient time point for determining the metabolic ratio, which has been shown to correlate well with CYP2C9 genotype.[5][7]

-

Enzymatic Hydrolysis: Both flurbiprofen and its metabolite are excreted in urine largely as glucuronide conjugates.[7] Treatment with β-glucuronidase is essential to cleave these conjugates and measure the total amount of each compound, providing a complete picture of the metabolic conversion.[7]

-

Metabolic Ratio (MR): The ratio of the urinary concentrations of the metabolite to the parent drug (MR = [4'-OH-Flurbiprofen] / [Flurbiprofen]) serves as the phenotyping index.[5][7][17] This ratio internally normalizes for variations in absorption and excretion, providing a direct measure of metabolic activity.

Materials and Reagents

-

Oral dose of Flurbiprofen (e.g., 8.75 mg)

-

Urine collection containers

-

β-glucuronidase from Helix pomatia

-

Sodium Acetate Buffer (pH 5.0)

-

This compound (Internal Standard)

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

All reagents for LC-MS/MS as described in Section 4.

Step-by-Step Protocol

-

Subject Dosing and Sample Collection:

-

Administer a single oral dose of 8.75 mg Flurbiprofen to the subject with water.

-

Collect a urine sample at the 2-hour post-dose time point.

-

Record the exact time of collection and store the sample at -20°C or lower until analysis.

-

-

Sample Preparation for Total Drug/Metabolite Measurement:

-

Thaw urine samples.

-

To 0.5 mL of urine, add 0.5 mL of Sodium Acetate Buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase solution.

-

Incubate at 37°C for 4 hours or overnight to ensure complete hydrolysis.

-

-

Extraction and Concentration:

-

Spike the hydrolyzed sample with the this compound internal standard.

-

Perform a Solid Phase Extraction (SPE) to clean up the sample and concentrate the analytes. (Follow the manufacturer's protocol for the specific SPE cartridge).

-

Elute the analytes and evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Analyze the reconstituted sample using the LC-MS/MS method described in Section 4.4.

-

-

Data Calculation:

-

Calculate the concentrations of both total 4'-hydroxyflurbiprofen and total flurbiprofen using the ratio of their peak areas to the internal standard's peak area against a standard curve.

-

Calculate the Metabolic Ratio (MR):

-

MR = [Concentration of 4'-Hydroxyflurbiprofen] / [Concentration of Flurbiprofen]

-

-

Interpreting the Results

The calculated MR can be used to classify individuals into different phenotype groups. While specific cutoff values may vary slightly between studies, a general trend is observed:

| Phenotype | Typical MR Range | Associated Genotypes (Examples) |

| Normal Metabolizer (NM) | High MR | 1/1 |

| Intermediate Metabolizer (IM) | Intermediate MR | 1/2, 1/3, 2/2 |

| Poor Metabolizer (PM) | Low MR | 2/3, 3/3 |

This table is illustrative. Phenotype classification should be based on established correlations from large population studies.[5][18]

Method Validation and Trustworthiness

Every protocol described must be a self-validating system. Adherence to regulatory guidelines from bodies like the FDA is crucial.[19][20][21] Key validation parameters to be assessed include:

-

Specificity & Selectivity: Ensure no interference from endogenous matrix components at the retention times of the analytes and internal standard.[22][23]

-

Linearity and Range: Establish a linear relationship between concentration and response over a defined range.[23][24]

-

Accuracy and Precision: Intra- and inter-day runs should demonstrate that the measured values are close to the true values (accuracy) and that the measurements are reproducible (precision).[15][19][23]

-

Matrix Effect: Quantify the ion suppression or enhancement caused by the biological matrix.[19] The use of this compound is designed to minimize the impact of this effect.

-

Recovery: Assess the efficiency of the extraction process.[19]

-

Stability: Evaluate the stability of the analytes in the biological matrix under various storage conditions (freeze-thaw, bench-top, long-term).[19]

Conclusion

The use of this compound as an internal standard in conjunction with flurbiprofen as a probe drug provides a highly accurate, precise, and robust method for CYP2C9 phenotyping. This approach, grounded in the principles of isotope dilution mass spectrometry, minimizes analytical variability and enhances data integrity. The detailed in vitro and in vivo protocols provided herein offer a solid foundation for researchers to confidently assess CYP2C9 activity, ultimately contributing to safer and more effective drug development and personalized therapeutic strategies. The FDA label for flurbiprofen already recommends dose reduction for known CYP2C9 poor metabolizers, underscoring the clinical relevance of this work.[9][25]

References

-

Title: Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Impact of Genetic Polymorphisms in CYP2C9 and CYP2C19 on the Pharmacokinetics of Clinically Used Drugs Source: J-Stage URL: [Link]

-

Title: Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens Source: United Nations Office on Drugs and Crime URL: [Link]

-

Title: CYP2C9 gene: MedlinePlus Genetics Source: MedlinePlus URL: [Link]

-

Title: Genetic polymorphism of the human cytochrome P450 2C9 gene and its clinical significance - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: CYP2C9 - Wikipedia Source: Wikipedia URL: [Link]

-

Title: CYP2C9 Genotype vs. Metabolic Phenotype for Individual Drug Dosing—A Correlation Analysis Using Flurbiprofen as Probe Drug Source: PLOS One URL: [Link]

-

Title: Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods Source: Walsh Medical Media URL: [Link]

-

Title: Method Validation Guidelines Source: BioPharm International URL: [Link]

-

Title: Guideline on drug interaction for drug development and appropriate provision of information Source: Pharmaceuticals and Medical Devices Agency, Japan URL: [Link]

-

Title: Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator Source: National Institutes of Health URL: [Link]

-

Title: The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) Source: Chromatography Online URL: [Link]

-

Title: CYP2C9 Genotype vs. Metabolic Phenotype for Individual Drug Dosing—A Correlation Analysis Using Flurbiprofen as Probe Drug - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: FDA Announces Availability of Two Final Guidances, Clinical and In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Source: American Society for Clinical Pharmacology & Therapeutics URL: [Link]

-

Title: Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Source: U.S. Food and Drug Administration URL: [Link]

-